molecular formula C25H18FN3OS B4091904 C25H18FN3OS

C25H18FN3OS

Cat. No.: B4091904
M. Wt: 427.5 g/mol
InChI Key: CFDRDQYPNRWWAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the molecular formula C25H18FN3OS is a complex organic molecule that contains 25 carbon atoms, 18 hydrogen atoms, 1 fluorine atom, 3 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom . This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C25H18FN3OS typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts.

Industrial Production Methods

Industrial production of This compound often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of high-pressure reactors , temperature control , and purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

C25H18FN3OS: undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids , while reduction may produce alcohols or amines .

Scientific Research Applications

C25H18FN3OS: has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of C25H18FN3OS involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors , altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to C25H18FN3OS include other organic molecules with similar functional groups and structural features. Some examples are:

  • C25H18FN3O2S
  • C25H18FN3OS2
  • C25H18FN3O3S

Highlighting Uniqueness

What sets This compound apart from these similar compounds is its specific combination of functional groups and the unique arrangement of atoms within its structure. This gives it distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

13-(4-fluorophenyl)-10-phenyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3OS/c26-16-10-12-17(13-11-16)28-24(30)21-14-19-18-8-4-5-9-20(18)27-22(19)23(29(21)25(28)31)15-6-2-1-3-7-15/h1-13,21,23,27H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDRDQYPNRWWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(=O)N(C(=S)N2C(C3=C1C4=CC=CC=C4N3)C5=CC=CC=C5)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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